molecular formula C12H10N2O2 B8656130 2-(4-pyrazin-2-ylphenyl)acetic acid

2-(4-pyrazin-2-ylphenyl)acetic acid

Cat. No.: B8656130
M. Wt: 214.22 g/mol
InChI Key: SZECCLNSBSDTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to medicinal chemistry. rroij.comopenmedicinalchemistryjournal.comIt is estimated that over 85% of all biologically active compounds contain a heterocyclic scaffold. openmedicinalchemistryjournal.comnih.govThese structures are prevalent in a vast number of natural products, including vitamins, hormones, and antibiotics. nih.gov The significance of heterocyclic scaffolds lies in their structural diversity and their ability to be tailored to interact with biological targets. rroij.comMedicinal chemists utilize these frameworks to design molecules with specific pharmacological profiles, aiming to enhance efficacy and minimize adverse effects. rroij.comNitrogen-containing heterocycles are particularly prominent, with statistics indicating that approximately 60% of small-molecule drugs approved by the FDA contain at least one nitrogen-based heterocycle. nih.govThe versatility of these scaffolds also makes them crucial in addressing challenges such as drug resistance by providing a basis for the development of novel therapeutic agents that can circumvent existing resistance mechanisms. rroij.com

The Significance of Pyrazine (B50134) and Phenylacetic Acid Moieties in Bioactive Compounds

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a key pharmacophore in medicinal chemistry. ingentaconnect.comwikipedia.orgIt is found in both naturally occurring and synthetic compounds and is known to be a crucial scaffold for a variety of biological activities. nih.govnih.govPyrazine derivatives have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. mdpi.comscilit.comThe presence of the pyrazine moiety in several clinically approved drugs underscores its importance in drug design. nih.gov Similarly, the phenylacetic acid moiety and its derivatives are significant in the development of pharmaceuticals. google.comThis structural motif is a key component of several well-known drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and diclofenac. mdpi.comhumanjournals.comThe carboxyl group of phenylacetic acid is often crucial for the pharmacological activity of these compounds. researchgate.netDerivatives of phenylacetic acid have been investigated for a wide range of therapeutic applications, including their use as anti-inflammatory, analgesic, and anticancer agents. google.comresearchgate.net

Research Landscape of Acetic Acid Derivatives with Aryl-Heterocyclic Substituents

The combination of an acetic acid group with an aryl-heterocyclic scaffold has proven to be a fruitful area of research in medicinal chemistry. These hybrid molecules often exhibit a range of biological activities, making them attractive candidates for drug development.

Research has shown that aryl and heteroarylpropionic acids, a closely related class of compounds, possess a chiral carbon that influences their biological activity. orientjchem.orgFor instance, the (S)-enantiomer is typically the active form against cyclooxygenase (COX) isoenzymes. orientjchem.orgThe investigation of heterocyclic aryl acetic acids has revealed their potential as anti-inflammatory and antioxidant agents, as well as inhibitors of enzymes like lipoxygenase. nih.gov The synthesis of novel derivatives continues to be an active area of research. For example, studies have explored the synthesis and antimicrobial activities of thiazolyl-acetic acid derivatives and the analgesic properties of pyridazinone-substituted acetic acid derivatives. humanjournals.comnih.govThis ongoing research highlights the potential for discovering new therapeutic agents by modifying the heterocyclic and aryl components of these acetic acid derivatives.

Contextualizing 2-(4-Pyrazin-2-ylphenyl)acetic Acid within Advanced Organic and Medicinal Chemistry

The compound This compound represents a specific embodiment of the principles outlined above, combining the key structural features of a pyrazine ring, a phenyl group, and an acetic acid moiety. Its chemical structure positions it as a subject of interest for investigating potential biological activities, drawing from the established significance of its constituent parts.

While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, its structural analogues and related compounds have been a focus of study. For instance, the synthesis of various phenylacetic acid derivatives and pyrazine-containing compounds is an active area of organic synthesis research. mdpi.comresearchgate.netThe exploration of such compounds is often driven by the search for new molecules with therapeutic potential. researchgate.net The table below provides some of the known chemical properties of this compound and a closely related isomer, 2-(pyrazin-2-yl)acetic acid.

PropertyThis compound2-(Pyrazin-2-yl)acetic acid
CAS Number 1146395-31-4140914-89-2 chemicalbook.com
Molecular Formula C₁₂H₁₀N₂O₂C₆H₆N₂O₂
Molecular Weight 214.22 g/mol 138.13 g/mol cymitquimica.com
Physical State Not specifiedSolid cymitquimica.com

This table presents basic chemical data for this compound and a related compound for comparative purposes.

The study of this compound and its derivatives falls within the broader effort to expand the chemical space of bioactive molecules. The synthesis and characterization of such compounds are crucial steps in the drug discovery pipeline, potentially leading to the identification of new lead compounds for various therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-(4-pyrazin-2-ylphenyl)acetic acid

InChI

InChI=1S/C12H10N2O2/c15-12(16)7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-6,8H,7H2,(H,15,16)

InChI Key

SZECCLNSBSDTAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=NC=CN=C2

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 4 Pyrazin 2 Ylphenyl Acetic Acid and Its Structural Analogues

Formation and Functionalization of the Acetic Acid Side Chain

An alternative synthetic strategy focuses on first establishing the pyrazinyl-phenyl core and then introducing or modifying the side chain to form the acetic acid group.

Direct carboxylation of an aryl C-H bond is challenging. A more practical approach involves the functionalization of a benzylic position. For instance, if the synthesis begins with 2-(4-methylphenyl)pyrazine, the methyl group can be converted to a carboxylic acid through a multi-step sequence. A common method is the radical bromination of the methyl group using N-bromosuccinimide (NBS) to yield a benzylic bromide. mdpi.com This intermediate can then be converted to a nitrile using a cyanide salt like KCN. mdpi.com The final step is the hydrolysis of the nitrile group under either acidic or basic conditions to afford the desired arylacetic acid. mdpi.com

From Arylacetonitriles: A common precursor is an arylacetonitrile, such as (4-bromophenyl)acetonitrile. This compound can undergo a Suzuki-Miyaura coupling with a pyrazineboronic acid derivative. The resulting 2-(4-pyrazin-2-ylphenyl)acetonitrile is then hydrolyzed to the final product. This strategy avoids the direct handling of the free carboxylic acid during the coupling step, which can sometimes interfere with the catalyst.

From Arylacetic Esters: Similarly, an ester like methyl (4-bromophenyl)acetate can be used in the cross-coupling reaction. The ester group is generally stable under typical Suzuki-Miyaura conditions. After the successful coupling to form methyl 2-(4-pyrazin-2-ylphenyl)acetate, a simple ester hydrolysis step, usually with a base like NaOH or KOH followed by acidic workup, yields the target carboxylic acid. This route is often favored as it circumvents the use of toxic cyanide reagents. acs.org

Table 3: Precursors for the Acetic Acid Side Chain | Precursor Molecule | Synthetic Steps | Advantages | | :--- | :--- | :--- | | 2-(4-Methylphenyl)pyrazine | 1. Benzylic Bromination (NBS) 2. Cyanation (KCN) 3. Hydrolysis | Utilizes a simple starting material. | Multi-step; involves toxic cyanide. mdpi.com | | (4-Bromophenyl)acetonitrile | 1. Suzuki-Miyaura Coupling 2. Nitrile Hydrolysis | Protects the acid functionality during coupling. | Requires use of cyanide in precursor synthesis. | | Methyl (4-bromophenyl)acetate | 1. Suzuki-Miyaura Coupling 2. Ester Hydrolysis | Avoids toxic reagents; high-yielding steps. | Requires an additional final deprotection step. |

Green Chemistry and Sustainable Synthetic Routes for Pyrazine-Phenylacetic Acid Derivatives

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of less hazardous substances, are increasingly being integrated into the synthesis of pyrazine-phenylacetic acid derivatives. These efforts are crucial in minimizing the environmental footprint of pharmaceutical production.

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity. The application of microwave technology to the synthesis of 2-(4-pyrazin-2-ylphenyl)acetic acid and its analogs, often through Suzuki-Miyaura cross-coupling reactions, has been a key area of research.

The Suzuki-Miyaura coupling, a versatile method for forming carbon-carbon bonds, is a common strategy for synthesizing the this compound scaffold. A conventional approach involves the reaction of 4-bromophenylacetic acid with pyrazine-2-boronic acid using a palladium catalyst like Pd(PPh₃)₄, which can yield the desired product in approximately 65–70% vulcanchem.com. However, these reactions often require long heating times and the use of volatile organic solvents.

Microwave-assisted protocols have been shown to significantly expedite these coupling reactions. For instance, the Suzuki coupling of various aryl halides with arylboronic acids has been successfully performed in aqueous media under microwave irradiation, demonstrating the potential for greener solvent systems. nih.gov In a typical optimized microwave-assisted Suzuki reaction, an aryl halide (1.0 mmol) and a phenylboronic acid (1.2 mmol) are reacted in the presence of a base (2 mmol) and a palladium catalyst in an ethanol/water mixture. The reaction is carried out in a sealed vessel and subjected to microwave irradiation, often reaching completion in a matter of minutes. nih.gov

Detailed research findings have demonstrated the efficiency of microwave-assisted Suzuki couplings for a range of heterocyclic compounds. For example, the coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one with various arylboronic acids under microwave irradiation at 135 °C for 40 minutes has been reported to give good to excellent yields. nih.gov Similarly, 2,4-dichloropyrimidines have been successfully coupled with aryl and heteroaryl boronic acids with short reaction times of 15 minutes and very low catalyst loading (0.5 mol%) under microwave conditions. mdpi.com These examples underscore the potential for optimizing the synthesis of this compound by adapting these microwave-assisted protocols.

Table 1: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling for Analogous Heterocyclic Compounds

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time Several hours2 - 40 minutes nih.govnih.gov
Temperature Often >100 °C (reflux)120 - 150 °C nih.govnih.gov
Solvent Toluene, DMF, DioxaneEthanol/Water, Water nih.gov
Catalyst Loading 1-5 mol%0.1 - 1 mol% nih.govmdpi.com
Yield Moderate to goodGood to excellent nih.govnih.gov

Solvent-Free and Catalyst-Free Approaches

Pushing the boundaries of green chemistry even further, researchers are exploring solvent-free and, in some cases, catalyst-free synthetic routes. These methods aim to eliminate the use of often toxic and volatile organic solvents, which are a major source of chemical waste.

Solvent-Free Synthesis:

Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding or milling, has shown promise as a solvent-free technique. This method can lead to faster reactions and different product selectivities compared to solution-phase synthesis. While specific applications to this compound are not yet widely reported, the mechanochemical synthesis of various organic compounds, including azo dyes and biphenyltetracarboxydiimides, has been successfully demonstrated, highlighting the potential of this technology. rsc.orgmdpi.com

Another approach to solvent-free synthesis involves performing reactions under neat conditions, often with microwave assistance to provide the necessary energy. For instance, the synthesis of pyrazolone derivatives has been achieved in good to excellent yields under solvent-free microwave irradiation.

Catalyst-Free Synthesis:

The development of catalyst-free reactions represents a significant advancement in green chemistry, as it eliminates the need for often expensive and potentially toxic metal catalysts. While challenging, some progress has been made in this area for the synthesis of related heterocyclic systems. For example, a catalyst-free, one-pot synthesis of pyrazole-pyrazine scaffolds has been developed, showcasing the feasibility of such approaches. nih.gov Additionally, the synthesis of tetrahydrodipyrazolopyridines has been achieved in water through a catalyst-free multicomponent reaction at room temperature. d-nb.info These examples provide a foundation for future research into catalyst-free routes for the synthesis of this compound.

Table 2: Overview of Emerging Green Synthetic Approaches

ApproachKey FeaturesPotential Advantages
Mechanochemistry Solvent-free, solid-state reactionReduced solvent waste, faster reactions, novel reactivity
Neat Microwave Synthesis Solvent-free, microwave irradiationHigh energy efficiency, rapid reactions
Catalyst-Free Reactions No metal catalyst requiredReduced cost, avoids metal contamination in products

Chemical Modification and Derivatization of the 2 4 Pyrazin 2 Ylphenyl Acetic Acid Scaffold

Strategies for Diversification at the Pyrazine (B50134) Ring

The pyrazine ring, a key component of the 2-(4-pyrazin-2-ylphenyl)acetic acid structure, is a primary target for chemical modification. Its electronic properties and reactivity can be finely tuned through the introduction of various substituents.

Substituent Effects on Pyrazine Reactivity

The pyrazine ring is an electron-deficient heterocycle due to the presence of two nitrogen atoms. ijbpas.com This inherent electronic nature makes it susceptible to nucleophilic substitution reactions, particularly when activated by appropriate leaving groups. The reactivity of the pyrazine ring is significantly influenced by the nature of the substituents it bears. Electron-withdrawing groups can further enhance the ring's susceptibility to nucleophilic attack, while electron-donating groups can decrease its reactivity. imist.ma For instance, the presence of a halogen, such as chlorine, on the pyrazine ring provides a handle for introducing a variety of nucleophiles. nih.gov Computational studies have shown that substituents can also modulate the electronic distribution within the pyrazine ring, affecting properties like the HOMO-LUMO energy gap, which in turn influences the molecule's reactivity and photophysical properties. researchgate.net

Synthesis of Pyrazine Analogues with Varied Substituents

The synthesis of pyrazine analogues of this compound with diverse substituents can be achieved through several synthetic strategies. A common approach involves the use of a substituted pyrazine precursor in a cross-coupling reaction, such as the Suzuki-Miyaura coupling, with a suitably functionalized phenylacetic acid derivative. libretexts.orgorganic-chemistry.org For example, a substituted 2-halopyrazine can be coupled with a (4-(alkoxycarbonyl)methyl)phenylboronic acid ester, followed by hydrolysis of the ester to yield the desired substituted this compound.

Alternatively, direct modification of the pyrazine ring on the pre-formed this compound scaffold can be challenging due to the potential for competing reactions at other sites. However, under carefully controlled conditions, reactions such as nitration and halogenation can be performed. imist.ma The synthesis of pyrazine derivatives often involves condensation reactions of α-dicarbonyl compounds with 1,2-diamines, which allows for the introduction of substituents at various positions on the pyrazine ring from the outset. researchgate.netresearchgate.net For instance, using a substituted α-diketone in the condensation step can lead to a pyrazine ring with the desired substitution pattern.

Table 1: Examples of Substituted Pyrazine Derivatives and their Synthetic Approaches

Substituent on Pyrazine RingSynthetic StrategyReference
ChloroCondensation of a chlorinated α-dicarbonyl precursor followed by Suzuki coupling. nih.gov
tert-ButylUse of a tert-butyl substituted pyrazine-2-carboxylic acid in amide coupling reactions. nih.gov
BromoDirect bromination of the pyrazine ring or use of a brominated pyrazine precursor. imist.ma
PyrazolylNucleophilic substitution of a bromo-substituted pyrazine with N-lithium pyrazolate. researchgate.net

Modifications of the Phenyl Spacer and Linker Region

Introduction of Aromatic and Aliphatic Substitutions on the Phenyl Ring

The phenyl ring of the scaffold can be functionalized with a variety of substituents to explore structure-activity relationships. Synthetic routes to achieve this often involve starting with a substituted 4-bromophenylacetic acid derivative, which can then undergo a Suzuki coupling reaction with a pyrazine-2-boronic acid or its ester. This approach allows for the introduction of a wide range of substituents, both electron-donating and electron-withdrawing, at various positions on the phenyl ring. For example, the synthesis of derivatives with chloro or methoxy (B1213986) groups on the phenyl ring has been reported in analogous systems. nih.gov The introduction of these substituents can influence the electronic properties of the entire molecule and provide additional points of interaction with target proteins.

Conformational Impact of Linker Flexibility/Rigidity

The conformational freedom of the this compound molecule is largely dictated by the rotational barrier around the bond connecting the two aromatic rings and the flexibility of the acetic acid linker. Computational studies on similar biphenyl (B1667301) derivatives have shown that the energy barrier to rotation can be influenced by the nature and position of substituents on the phenyl rings. nih.govacs.org Introducing bulky substituents can restrict rotation, leading to a more rigid conformation. Conversely, modifying the linker, for instance by introducing a piperidine (B6355638) ring as a semi-flexible linker, can alter the three-dimensional orientation of the molecule. nih.gov Such conformational changes are critical in drug design as they can affect the binding affinity and selectivity of the molecule for its biological target. The synthesis of analogues with modified linkers can be achieved by employing different starting materials, for example, by replacing phenylacetic acid with a derivative containing a more rigid or flexible linker.

Structural Elaboration of the Acetic Acid Functional Group

The carboxylic acid group of this compound is a key functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives, including esters, amides, and bioisosteres.

One of the most common modifications is the formation of amides through coupling reactions with various amines. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with the desired amine. nih.gov This approach allows for the introduction of a wide range of substituents at the amide nitrogen, enabling the exploration of a large chemical space. The synthesis of amide derivatives of similar phenylacetic acid compounds has been widely reported. nih.gov

Another important strategy involves the replacement of the carboxylic acid group with a bioisostere. Bioisosteres are functional groups that possess similar physicochemical properties to the original group and can elicit a similar biological response. nih.gov Common bioisosteres for carboxylic acids include tetrazoles and acylsulfonamides. nih.govbeilstein-journals.orgresearchgate.net The synthesis of tetrazole derivatives can be achieved from a nitrile precursor, which can be obtained from the corresponding amide or by direct cyanation. nih.govorgsyn.orgwikipedia.org The nitrile then undergoes a [2+3] cycloaddition reaction with an azide (B81097) source to form the tetrazole ring. nih.gov Acylsulfonamide derivatives can be prepared by reacting the carboxylic acid with a sulfonamide under coupling conditions. nih.gov These bioisosteric replacements can improve metabolic stability and alter the acidity and lipophilicity of the parent compound.

Ester and Amide Derivatives for Prodrug Exploration

The carboxylic acid group of this compound is a prime site for derivatization to create prodrugs. Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo through enzymatic or chemical transformation. This strategy is often employed to overcome challenges such as poor solubility, chemical instability, or to mitigate undesirable side effects. nih.gov

Esterification of the carboxylic acid is a common prodrug approach. researchgate.net Simple alkyl or aryl esters can be synthesized to increase the lipophilicity of the parent compound, which can enhance its absorption and membrane permeability. nih.gov While specific examples of ester prodrugs of this compound are not extensively detailed in the available literature, the synthesis of pyrazine-2-carboxylic acid ester derivatives has been accomplished using methods like Yamaguchi esterification. This process involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride, which is then reacted with an alcohol in the presence of a stoichiometric amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) to yield the desired ester. researchgate.net

Amide derivatives also represent a viable prodrug strategy. The synthesis of amides from pyrazine-2-carboxylic acids has been successfully demonstrated. nih.gov Typically, the carboxylic acid is first converted to a more reactive acyl chloride, often by treatment with thionyl chloride. This acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. nih.gov A variety of substituted anilines have been used to create a series of pyrazine-2-carboxamides, allowing for the systematic exploration of structure-activity relationships. nih.gov The rationale behind creating amide prodrugs often includes improving metabolic stability or altering solubility. For instance, pyrazinamide, a key antituberculosis drug, is itself a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial amidase. nih.gov This highlights the potential of an amide linkage in the context of pyrazine-containing compounds to be susceptible to enzymatic cleavage, releasing the active carboxylic acid.

A patent for amide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) outlines a general method for producing amide prodrugs to reduce gastrointestinal toxicity associated with the free carboxylic acid group. This involves methyl esterification of the carboxylic acid followed by amidification. google.com

Below is a table of representative amide derivatives synthesized from substituted pyrazine-2-carboxylic acids, illustrating the types of modifications that could be applied to the this compound scaffold.

Parent AcidAmineResulting Amide Derivative
6-Chloropyrazine-2-carboxylic acid3-MethylanilineN-(3-methylphenyl)-6-chloropyrazine-2-carboxamide
5-tert-Butylpyrazine-2-carboxylic acid2,6-DimethylanilineN-(2,6-dimethylphenyl)-5-tert-butylpyrazine-2-carboxamide
6-Chloro-5-tert-butylpyrazine-2-carboxylic acid3,5-Bis(trifluoromethyl)anilineN-(3,5-bis(trifluoromethyl)phenyl)-6-chloro-5-tert-butylpyrazine-2-carboxamide

This table is illustrative of amide synthesis from pyrazine carboxylic acids based on reported methodologies. nih.gov

Bioisosteric Replacements of the Carboxylic Acid Moiety

Bioisosteric replacement is a widely used strategy in drug design to modify the physicochemical properties of a molecule while retaining or improving its biological activity. drughunter.com The carboxylic acid group, while often crucial for target binding through ionic interactions and hydrogen bonds, can also lead to poor permeability and rapid metabolism. acs.org Replacing it with a suitable bioisostere can address these liabilities.

For pyrazine-containing carboxylic acids, several bioisosteric replacements have been explored. In a study on a series of complex 4-oxo-indeno[1,2-e]pyrazin-2-carboxylic acid derivatives, replacement of the carboxylic acid group with other acidic functionalities such as a tetrazole or a phosphonic acid group was investigated. nih.gov The results indicated that these bioisosteric replacements led to a significant increase in potency. nih.gov For example, the 9-(1H-tetrazol-5-ylmethyl)-4-oxo-5,10-dihydroimidazo[1,2-a]indeno[1,2-e]pyrazin-2-yl phosphonic acid demonstrated potent antagonist activity at the AMPA receptor, confirming the advantage of this bioisosteric substitution. nih.gov

The following table summarizes potential bioisosteric replacements for the carboxylic acid moiety of this compound and the rationale for their use.

Bioisosteric ReplacementRationale
TetrazoleActs as an acidic mimic of the carboxylic acid, maintaining the ability to form key interactions with biological targets. Can offer improved metabolic stability.
Phosphonic AcidAnother acidic mimic that can engage in similar binding interactions as a carboxylic acid. It is more polar than a carboxylic acid.
Acyl SulfonamideCan mimic the acidity and hydrogen bonding pattern of a carboxylic acid, sometimes leading to enhanced potency.
Hydroxamic AcidCan chelate metal ions in enzyme active sites and act as a hydrogen bond donor and acceptor.
1,2,4-TriazoleCan serve as a non-classical bioisostere, maintaining key hydrogen bonding interactions while potentially improving metabolic stability and cell permeability. acs.org

Combinatorial Chemistry and Library Synthesis of Analogues

Combinatorial chemistry is a powerful tool for rapidly generating large, diverse libraries of related compounds for high-throughput screening. This approach allows for the systematic exploration of the chemical space around a given scaffold, such as this compound, to identify analogues with improved properties.

While specific combinatorial libraries based on the this compound scaffold are not prominently described in the reviewed literature, the synthesis of pyrazine derivatives using techniques amenable to library synthesis, such as the Suzuki cross-coupling reaction, has been reported. researchgate.net The Suzuki coupling, for instance, could be used to vary the phenyl ring of the scaffold by coupling different boronic acids with a suitable pyrazinyl halide precursor.

A hypothetical combinatorial library of analogues of this compound could be constructed by modifying several points of the molecule. For example:

Varying the Pyrazine Substituents: Different substituents could be introduced onto the pyrazine ring to probe their effect on activity and selectivity.

Modifying the Phenyl Ring: The substitution pattern on the phenyl ring could be altered.

Derivatizing the Acetic Acid Moiety: As discussed, the carboxylic acid could be converted into a library of esters or amides.

A common strategy for library synthesis is parallel solution-phase synthesis. This involves reacting a common intermediate with a diverse set of building blocks in a multi-well plate format. For example, the this compound could be activated and then reacted with a library of amines or alcohols to generate a corresponding amide or ester library. Purification of the resulting compounds can often be achieved using automated techniques like mass-directed preparative HPLC.

The synthesis of a combinatorial library using a 4-(2'-thienyl)-pyrrole template via reductive amination highlights a potential synthetic route that could be adapted. nih.gov In this approach, an aldehyde-functionalized core scaffold is reacted with a library of amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to produce a diverse set of secondary amine analogues. nih.gov A similar strategy could be envisioned for a suitably functionalized derivative of the this compound scaffold.

Structure Activity Relationship Sar Studies of 2 4 Pyrazin 2 Ylphenyl Acetic Acid Derivatives

Identification of Key Pharmacophoric Elements within the Pyrazine-Phenylacetic Acid Structure

The foundational structure of 2-(4-pyrazin-2-ylphenyl)acetic acid comprises several key pharmacophoric elements that are crucial for its biological activity. High-throughput screening has identified the pyrazole-4-acetic acid substructure as a key component for certain receptor antagonist activities. nih.gov

The primary components of the pharmacophore include:

The Phenyl Ring: This aromatic ring acts as a central scaffold, connecting the pyrazine (B50134) ring to the acetic acid moiety. Its planarity and potential for various substitutions are important for optimizing interactions within the binding site of a target protein.

The Acetic Acid Moiety: The carboxylic acid group is an essential feature, often involved in crucial ionic interactions or hydrogen bonding with amino acid residues in the active site of a target enzyme or receptor. For many non-steroidal anti-inflammatory drugs (NSAIDs), a carboxylic acid group is essential for their anti-inflammatory activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of pyrazine-containing compounds, QSAR models have been developed to predict their activity and guide the design of new, more potent analogs. nih.govnih.gov

These models often utilize a variety of molecular descriptors, including:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and orbital energies. nih.gov

Spatial and thermodynamic descriptors: These relate to the three-dimensional shape and stability of the molecule. nih.gov

For instance, a QSAR study on a series of 2-(pyrazin-2-yloxy)acetohydrazide analogs revealed that their antimycobacterial activity was significantly influenced by molecular connectivity indices, the hydrogen donor feature, and the shape of the substituents. nih.gov The resulting models demonstrated good predictive power, with high correlation coefficients (r²) for both the training and test sets of compounds. nih.gov Both linear and non-linear models have been successfully applied to predict the activity of heterocyclic compounds, with non-linear methods like gene expression programming sometimes offering superior predictive performance. nih.gov

Influence of Substituent Nature and Position on Biological Potency

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents on both the pyrazine and phenyl rings. nih.govnih.gov The nature and position of these substituents influence the electronic, steric, and hydrophobic properties of the molecule, which in turn affect its binding affinity and efficacy. nih.govnih.gov

Electronic Effects (e.g., electron-donating vs. electron-withdrawing groups)

The electronic properties of substituents play a pivotal role in determining the biological activity. The pyrazine ring itself is electron-withdrawing, and this property can be further enhanced by the addition of other electron-withdrawing groups. nih.gov This increased electron-withdrawing ability can lead to stronger interactions with biological targets. nih.gov

Conversely, the introduction of electron-donating groups can also modulate activity, depending on the specific requirements of the target's binding site. For example, in some pyrazole (B372694) derivatives, the combination of an electron-rich moiety with an acidic group led to a notable change in selectivity against different metalloproteases. nih.gov

Steric and Hydrophobic Contributions

The size, shape, and hydrophobicity of substituents are critical factors that govern how a molecule fits into and interacts with a biological target. nih.gov

Steric Effects: The introduction of bulky substituents can either enhance or diminish activity. A larger group might provide a better fit in a spacious binding pocket, leading to increased potency. However, if the binding site is sterically constrained, a bulky substituent could lead to a decrease in activity. For instance, in a series of pyrazole derivatives, introducing a cyclopentyl moiety resulted in similar activity to the unsubstituted parent compound, while smaller (methyl) or larger (benzyl) groups led to a decrease in inhibitory activity. nih.gov

Hydrophobic Effects: The lipophilicity of a compound, often quantified by its log P value, is a crucial determinant of its biological activity. nih.gov Increased lipophilicity can enhance membrane permeability and access to hydrophobic binding pockets. In a study of substituted amides of pyrazine-2-carboxylic acids, the compound with the highest antituberculotic activity also exhibited the highest lipophilicity. nih.gov

Conformational Preferences and Their Correlation with Activity

Docking studies, a computational method to predict the preferred orientation of one molecule to a second when bound to each other, can provide valuable insights into the bioactive conformation. For example, docking studies of pyrazole derivatives have helped to understand how different spacer lengths and substituent orientations affect binding to the active site of meprin α. nih.gov These studies can reveal key interactions, such as Cl-π interactions, that contribute to both activity and selectivity. nih.gov Improving the coplanarity of the molecule can also be beneficial in certain cases, leading to a lower energy gap and potentially enhanced activity. nih.gov

Stereochemical Analysis and Enantioselective Synthesis for SAR Refinement

When a chiral center is present in a molecule, the different enantiomers can exhibit significantly different biological activities. This is because the binding sites of biological targets are themselves chiral, and one enantiomer may fit much better than the other.

For derivatives of this compound, if a substituent introduces a chiral center, it is crucial to separate and test the individual enantiomers to fully understand the SAR. Enantioselective synthesis, which produces a single enantiomer, is therefore a valuable tool for refining SAR studies. By determining the absolute configuration of the more active enantiomer, a more precise pharmacophore model can be developed, leading to the design of more potent and selective compounds.

Preclinical Biological Evaluation and Mechanistic Investigations of 2 4 Pyrazin 2 Ylphenyl Acetic Acid and Its Analogues

Antiviral Research Applications

The structural features of 2-(4-pyrazin-2-ylphenyl)acetic acid, particularly the pyrazine (B50134) ring, have prompted its investigation in various antiviral contexts. The pyrazine motif is a key component in several compounds with demonstrated biological activity.

The Flavivirus genus, which includes significant human pathogens like Dengue virus (DENV), Zika virus (ZIKV), and West Nile virus (WNV), relies on a viral protease complex, NS2B-NS3, for its replication. nih.govresearchgate.net This serine protease is essential for processing the viral polyprotein, making it a prime target for the development of antiviral drugs. nih.govscispace.com The NS2B protein acts as a cofactor for the NS3 protease, which contains the catalytic triad (B1167595) (His51-Asp75-Ser135). nih.gov Inhibition of this protease can halt the viral life cycle.

Research into inhibitors of the NS2B-NS3 protease has explored a wide range of chemical scaffolds. While direct studies on this compound are not prominent in the available literature, the investigation of related pyrazine-containing structures is underway. For instance, a series of pyrazine 2,3-dicarboxamides, which share the pyrazine core, have been synthesized and evaluated for their inhibitory activity against flaviviruses. nih.gov This highlights the interest in the pyrazine scaffold as a potential backbone for developing broad-spectrum flavivirus protease inhibitors. nih.gov

The COVID-19 pandemic spurred extensive research into new antiviral agents, including the evaluation of existing and novel chemical compounds for activity against SARS-CoV-2. nih.govnih.gov The search for effective treatments has involved screening vast libraries of compounds to identify molecules that can inhibit viral replication or modulate host targets to prevent the progression of the disease. nih.govnu.edu.kz

In this context, compounds featuring a pyrazine ring have been of significant interest. A notable example is Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), a pyrazine derivative that has demonstrated broad-spectrum antiviral activity against various RNA viruses and was investigated for its potential against SARS-CoV-2. nih.gov While specific in vitro data on the direct antiviral activity of this compound against SARS-CoV-2 is not detailed in the reviewed literature, the established activity of other pyrazine derivatives suggests that this chemical class is a relevant area for investigation in the search for novel COVID-19 therapeutics.

Dengue and Yellow Fever are debilitating mosquito-borne diseases caused by flaviviruses. nih.govnih.gov The lack of specific, approved antiviral therapies for these infections drives ongoing research into new inhibitory compounds. nih.govplos.org

Analogues of this compound have shown promise in this area. Specifically, novel classes of pyrazine 2,3-dicarboxamides (P23DCs) have been synthesized and tested for their in vitro inhibitory activity against both Dengue virus (DENV) and Yellow Fever virus (YFV). nih.gov In these studies, certain P23DC compounds demonstrated potent inhibition of DENV replication in Vero cells, with EC50 values in the micromolar range. nih.gov The research also identified compounds within the series that displayed selective and potent antiviral activity against YFV. nih.gov These findings underscore the potential of the pyrazine scaffold as a foundational structure for developing inhibitors against these significant flaviviruses.

Table 1: Antiviral Activity of Pyrazine Analogues
Compound SeriesTarget VirusKey FindingReference
Pyrazine 2,3-dicarboxamides (P23DCs)Dengue Virus (DENV)Potent inhibition of DENV replication in Vero cells (EC50 = 0.93 μM for lead compounds). nih.gov
Pyrazine 2,3-dicarboxamides (P23DCs)Yellow Fever Virus (YFV)Observed high antiviral potency against YFV (EC50 = 1.85 μM for lead compound). nih.gov
Favipiravir (Pyrazine Derivative)SARS-CoV-2Demonstrated potent antiviral activity against multiple RNA viruses, prompting investigation for COVID-19. nih.gov

Anti-Inflammatory and Immunomodulatory Pathway Analysis

Beyond antiviral applications, the structural characteristics of this compound and its analogues suggest potential roles in modulating inflammatory pathways.

G-protein-coupled receptor 84 (GPR84) is a proinflammatory receptor expressed predominantly in immune cells like macrophages and neutrophils. bohrium.comnih.gov Its expression is upregulated under inflammatory conditions, making it a therapeutic target for a range of inflammatory and fibrotic diseases. nih.govacs.org GPR84 is activated by medium-chain fatty acids, and its activation leads to increased cytokine secretion and chemotaxis.

Research has identified several antagonists for GPR84. researchgate.net Notably, a close analogue of the title compound, 2-(3-pentylphenyl)acetic acid (PBI-4050), has been identified as a GPR84 antagonist. nih.gov This indicates that the phenylacetic acid scaffold is a viable starting point for developing GPR84 antagonists. The development of potent and selective GPR84 antagonists is an active area of research, with several small molecules having been identified through high-throughput screening and subsequent optimization. nih.govnih.gov These antagonists are being investigated for their potential to treat conditions such as inflammatory bowel disease and idiopathic pulmonary fibrosis.

Table 2: GPR84 Antagonist Analogues
CompoundChemical ClassActivityTherapeutic InterestReference
PBI-4050Phenylacetic acid derivativeLow-affinity GPR84 antagonistFibrotic diseases nih.gov
GLPG1205Pyrimidoisoquinolin-4-onePotent and selective GPR84 antagonistInflammatory bowel disease, idiopathic pulmonary fibrosis nih.gov
Compound 1 (and derivatives)1,2,4-TriazineNovel competitive GPR84 antagonistInflammatory diseases nih.govacs.org

Phenylacetic acid derivatives are a structural class found in several well-known non-steroidal anti-inflammatory drugs (NSAIDs). These drugs often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of prostaglandins (B1171923) involved in inflammation. While direct preclinical studies confirming the activity of this compound as a modulator of cyclooxygenases are not specified in the reviewed literature, its core structure is shared with compounds known to possess anti-inflammatory properties. The potential for compounds of this class to interact with inflammatory pathways warrants further investigation in relevant preclinical models to determine their specific mechanisms of action.

Antimicrobial Activity Spectrum and Mechanisms

The antimicrobial potential of compounds related to this compound has been a subject of scientific inquiry, exploring their efficacy against a range of pathogenic microorganisms. The core pyrazine motif, a key structural feature, is present in various molecules investigated for their antimicrobial effects.

Derivatives containing acetic acid have demonstrated antibacterial properties. Acetic acid itself is known to be effective against a variety of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported to be between 0.16–0.31% for many common wound-infecting pathogens. nih.gov Its mechanism involves disrupting the cellular membrane and inhibiting metabolic processes.

While specific studies on the antibacterial spectrum of this compound are not extensively detailed in the reviewed literature, research on its analogues provides insight. For instance, derivatives of pyrazinoic acid, which shares the pyrazine core, have been synthesized and evaluated. bohrium.com Furthermore, compounds like 2-(2-hydroxy phenylimino) acetic acid have shown the ability to inhibit the growth of E. coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). slideshare.net Another related compound, 2-(4-aminopiperidin-4-yl)acetic acid, when incorporated into peptides, has shown potent activity against multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 3.1 µM to 6.2 µM. nih.gov The mechanism for these peptide conjugates was found to be membrane disruption. nih.gov

Table 1: Antibacterial Activity of Acetic Acid and Related Analogues

Compound/AnalogueTarget Organism(s)Activity MetricResultSource
Acetic acidVarious wound pathogensMIC0.16–0.31% nih.gov
2-(2-hydroxy phenylimino) acetic acidE. coli, S. aureusInhibitionGrowth inhibition observed slideshare.net
H₂N-β³,³-Pip(ULA)-PEA (P2)MDR Pathogens (inc. MRSA)MIC3.1–6.2 µM nih.gov
H₂N-β³,³-Pip(ULA)-β²,²-Ac₆c-PEA (P4)MDR Pathogens (inc. MRSA)MIC3.1–6.2 µM nih.gov

This table is interactive. Click on the headers to sort.

The pyrazine heterocycle is a component of various compounds assessed for antifungal properties. scispace.com The mechanisms of action for antifungal agents are diverse, often involving disruption of the fungal cell wall or cell membrane integrity. nih.gov For example, some natural products interfere with ATP synthesis and ion flow by damaging the cell membrane, while others generate reactive oxygen species that harm mitochondria. nih.gov

Analogues such as 2',4'-dihydroxychalcone (B613834) have demonstrated antifungal activity against Aspergillus fumigatus, with a minimum inhibitory concentration (MIC₅₀) between 64 and 128 µg/mL. nih.gov The proposed mechanism for this chalcone (B49325) involves the inhibition of the Hsp90-calcineurin pathway. nih.gov Another synthetic amide, 2-chloro-N-phenylacetamide, was effective against Aspergillus flavus strains with MIC values ranging from 16 to 256 μg/mL. scielo.br Its mechanism is believed to involve binding to ergosterol (B1671047) on the fungal plasma membrane and possibly inhibiting DNA synthesis. scielo.brscielo.br These findings on related structures suggest that this compound could potentially exert antifungal effects through similar mechanisms targeting the cell membrane or critical cellular pathways.

Table 2: Antifungal Activity of Structurally Related Compounds

Compound/AnalogueTarget OrganismActivity MetricResultSource
2',4'-DihydroxychalconeAspergillus fumigatusMIC₅₀64–128 µg/mL nih.gov
2-chloro-N-phenylacetamideAspergillus flavusMIC16–256 µg/mL scielo.br

This table is interactive. Click on the headers to sort.

Pyrazinamide, a cornerstone drug for tuberculosis treatment, is a pyrazine carboxamide, highlighting the importance of the pyrazine ring in antimycobacterial activity. bohrium.com Research has consequently focused on pyrazinoic acid derivatives and other pyrazine-containing molecules for their potential against Mycobacterium tuberculosis H37Rv. bohrium.comminervamedica.it

Several analogues have shown promise. Pyridyl chalcones bearing lipophilic groups were found to be potent inhibitors of M. tuberculosis H37Rv, with IC₉₀ values in the range of 8.9–28 µM. nih.gov Docking studies for one of these chalcones suggested it binds to the M. tuberculosis protein tyrosine phosphatase B (PtpB). nih.gov Additionally, a series of 2-pyrazolylpyrimidinones were identified as bactericidal against replicating M. tuberculosis and retained potency against clinical isolates. nih.gov N´-(E)-heteroaromatic-isonicotino-hydrazide derivatives, another class of related compounds, also exhibited significant activity against the H37Rv strain, with MIC values as low as 0.60 μg/mL. researchgate.net These studies underscore the potential of heterocyclic compounds, including those with a pyrazine core, as a foundation for developing new antitubercular agents.

Table 3: Antitubercular Activity of Analogues against M. tuberculosis H37Rv

Compound Class/AnalogueActivity MetricResult RangeSource
Pyridyl ChalconesIC₉₀8.9–28 µM nih.gov
N´-(E)-heteroaromatic-isonicotino-hydrazidesMIC0.60–3.12 µg/mL researchgate.net
2-Isonicotinoyl-N-(2,4,6-trichlorophenyl) hydrazine (B178648) carboxamideMIC4 µM researchgate.net

This table is interactive. Click on the headers to sort.

Anti-Proliferative and Apoptosis-Inducing Research in Cancer Cell Line Models

The heteroaromatic pyrazine ring is a scaffold explored for its potential as an anticancer agent. scispace.com Derivatives of pyrazinoic acid have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HT-29). scispace.com One potent derivative induced apoptosis in A549 cells in a concentration-dependent manner. scispace.com

In a similar vein, a novel lead compound with a 2-alkoxythieno[2,3-b]pyrazine core, DGG200064, was shown to inhibit the growth of colorectal cancer cells by inducing G2/M cell cycle arrest rather than apoptosis. nih.gov This indicates that pyrazine-containing structures can exert anti-proliferative effects through different cellular mechanisms.

The EGFR/PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. nih.govrsc.org Consequently, it is a major target for anticancer drug development. Several pyrazine-containing analogues have been investigated as inhibitors of this pathway.

A series of novel pyrazole-s-triazine derivatives demonstrated potent inhibitory activity against EGFR and the PI3K/AKT/mTOR cascade. nih.gov For example, compounds 7d and 7f were potent EGFR inhibitors with IC₅₀ values of 70.3 nM and 59.24 nM, respectively. nih.gov These same compounds also markedly inhibited the PI3K/AKT/mTOR pathway in treated cells. nih.gov Similarly, a class of 1,2,4-oxdiazoles linked to 1,2,3-triazoles showed strong anti-proliferative activity against lung (A549) and colon (Caco-2) cancer cells by downregulating EGFR, mTOR, and PI3K. rsc.org Reviews of kinase inhibitors also highlight that pyrazines and quinoxalines are effective inhibitors of the PI3K/mTOR pathway. researchgate.net

Table 4: Inhibitory Activity of Analogues on the EGFR/PI3K/AKT/mTOR Pathway

Compound/AnalogueTargetActivity MetricResultCell Line(s)Source
Pyrazole-s-triazine (7f)EGFRIC₅₀59.24 nMMDA-MB-231 nih.gov
Pyrazole-s-triazine (7d)EGFRIC₅₀70.3 nMMDA-MB-231 nih.gov
1,2,4-oxdiazole-triazoles (e.g., 6a, 6b)EGFR, PI3K, mTORDownregulationSignificantA549, Caco-2 rsc.org

This table is interactive. Click on the headers to sort.

Enzyme inhibition is a key mechanism through which therapeutic agents exert their effects. While direct inhibition of Thioredoxin peroxidase B by this compound is not documented in the provided literature, this enzyme is a known regulator of apoptosis. nih.gov Thioredoxin peroxidase can prevent hydrogen peroxide accumulation and inhibit the release of cytochrome c from mitochondria, thereby protecting cells from apoptosis. nih.gov

Research into analogues of this compound has explored the inhibition of other critical enzymes. For example, docking studies predicted that antitubercular chalcone analogues bind to and inhibit M. tuberculosis protein tyrosine phosphatase B (PtpB), a virulence factor in the pathogen. nih.gov In another context, derivatives of (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid were designed as potent and selective inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. mdpi.comresearchgate.net One such derivative, 2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl) acetic acid, was a highly active ALR2 inhibitor with an IC₅₀ value of 0.023 µM. researchgate.net These examples demonstrate that pyrazine-phenyl-acetic acid scaffolds and their bioisosteres are versatile structures for designing potent inhibitors of various therapeutically relevant enzymes.

Anti-Fibrotic Activity Assessment in Hepatic Stellate Cell Models

The evaluation of anti-fibrotic potential of novel chemical entities like this compound and its analogues would typically involve in vitro assessments using hepatic stellate cell (HSC) models. HSCs are the primary cell type responsible for the deposition of extracellular matrix (ECM) proteins in the liver during the development of fibrosis. Their activation is a key event in the progression of liver fibrosis.

Currently, there is no specific data from preclinical studies evaluating the anti-fibrotic activity of this compound in hepatic stellate cell models. However, the general approach to assess such activity would involve investigating the compound's effect on key pro-fibrotic processes in cultured HSCs.

General Methodologies for Anti-Fibrotic Assessment:

HSC Proliferation Assays: The effect of the compound on the proliferation of activated HSCs would be determined using assays such as the MTT or BrdU incorporation assays.

Extracellular Matrix (ECM) Deposition: The ability of the compound to reduce the synthesis and deposition of ECM proteins, such as collagen type I and α-smooth muscle actin (α-SMA), would be quantified by techniques like Western blotting, immunofluorescence, and quantitative PCR.

Gene Expression Analysis: The expression levels of key fibrogenic genes, including those for transforming growth factor-beta (TGF-β), connective tissue growth factor (CTGF), and tissue inhibitors of metalloproteinases (TIMPs), would be measured using RT-qPCR.

Cell Migration Assays: The impact of the compound on the migration of HSCs, a crucial step in the fibrotic process, could be evaluated using wound-healing or transwell migration assays.

While direct evidence for this compound is lacking, research into other heterocyclic compounds has shown promise in targeting HSCs to combat liver fibrosis. For instance, derivatives of pyridin-2(1H)-one have been synthesized and evaluated for their anti-fibrotic activity, with some compounds showing significantly higher potency than the approved anti-fibrotic drug pirfenidone (B1678446) in inhibiting fibroblast cell lines. nih.gov Similarly, antagonists of the 5-hydroxytryptamine receptor 2B (5HT2B), which can be heterocyclic in nature, have been shown to reduce fibrotic deposition in animal models of liver fibrosis by downregulating key fibrosis-related genes like α-SMA and collagen. elsevierpure.com

Table 1: Investigated Anti-Fibrotic Activities of Related Heterocyclic Compound Classes

Compound ClassTarget/MechanismObserved Effects
Pyridin-2(1H)-one DerivativesInhibition of fibroblast proliferationEnhanced anti-fibrotic activity compared to Pirfenidone. nih.gov
5HT2B AntagonistsDownregulation of α-SMA, Timp1, Col1a1, Col3a1Reduced fibrotic deposition in vivo. elsevierpure.com

Investigation of Plant Growth Regulatory Effects (e.g., rhizogenesis)

The potential of this compound and its analogues as plant growth regulators, particularly in promoting root formation (rhizogenesis), remains an area for investigation. The structural similarity of the acetic acid moiety to the natural auxin, indole-3-acetic acid (IAA), suggests a potential for auxin-like activity.

Specific studies on the plant growth regulatory effects of this compound are not currently available in the public domain. However, the broader class of pyrazine derivatives has been explored for applications in agriculture as plant growth regulators.

General Methodologies for Plant Growth Regulation Assessment:

Seed Germination and Seedling Growth Assays: The effect of the compound on seed germination rates and early seedling growth (root and shoot length, fresh and dry weight) would be evaluated in controlled laboratory conditions using model plant species like Arabidopsis thaliana or crop species.

Rhizogenesis Assays: To specifically assess the effect on root formation, cuttings of plants such as mung bean or Arabidopsis would be treated with the compound, and the number and length of adventitious roots would be quantified.

Hormonal Response Assays: The compound's interaction with plant hormone signaling pathways, particularly the auxin pathway, could be investigated using reporter gene systems (e.g., DR5::GUS or DR5::LUC in Arabidopsis) that visualize auxin response.

Tissue Culture Assays: The ability of the compound to induce callus formation and subsequent organogenesis (including root formation) from plant explants in sterile tissue culture would provide further evidence of its growth-regulating properties.

Patents have been filed for pyrazine derivatives as components of pesticidal and plant growth regulating compositions, indicating a recognized potential for this class of compounds in agriculture. Furthermore, novel synthetic small molecules have been identified that promote plant growth by interacting with gibberellin-DELLA signaling pathways, demonstrating that compounds without direct structural similarity to known phytohormones can modulate plant development. nih.gov

Table 2: Reported Plant Growth Regulatory Activities of Related Compound Classes

Compound ClassType of ActivityPotential Application
Pyrazine DerivativesPlant Growth RegulationAgrochemicals
Synthetic Small MoleculesGrowth Promotion via GA-DELLA pathwayAgrochemicals nih.gov

Advanced Computational Chemistry and in Silico Studies of 2 4 Pyrazin 2 Ylphenyl Acetic Acid

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is instrumental in drug discovery for modeling the interaction between a small molecule (ligand) and a protein's binding site at the atomic level. semanticscholar.orgresearchgate.net

Molecular docking simulations are crucial for elucidating how 2-(4-pyrazin-2-ylphenyl)acetic acid might bind to various biological targets. These simulations predict the binding conformation and estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

While specific docking studies on this compound are not widely published, data from analogous pyrazine (B50134) derivatives provide insight into expected binding affinities.

Table 1: Representative Docking Scores for Pyrazine-2-Carboxylic Acid Derivatives

Derivative Target Protein Rerank Score (kcal/mol)
Pyrazine-2-carboxylic acid derivative 1a (aromatic side chain) M. tuberculosis InhA Not specified as lowest
Pyrazine-2-carboxylic acid derivative 1b (cyclic side chain) M. tuberculosis InhA Not specified as lowest
Pyrazine-2-carboxylic acid derivative 1c (aliphatic side chain) M. tuberculosis InhA -86.4047

This table is illustrative and based on findings from studies on similar pyrazine compounds to demonstrate typical data obtained from molecular docking simulations. The rerank score is a measure of binding affinity. semanticscholar.orgresearchgate.net

A significant outcome of molecular docking is the identification of key amino acid residues within the target's binding pocket that interact with the ligand. researchgate.net These interactions are fundamental to the stability of the ligand-protein complex. Studies on various ligands binding to protein targets like the SARS-CoV-2 spike protein's receptor-binding domain (RBD) have shown that specific residues are critical for forming stable complexes. nih.govnih.govsemanticscholar.org

For this compound, key interactions would likely involve:

Hydrogen Bonding: The nitrogen atoms in the pyrazine ring and the carboxylic acid group are potential hydrogen bond acceptors and donors, respectively. They can form hydrogen bonds with polar amino acid residues such as glutamine, asparagine, and tyrosine. nih.gov

π-π Stacking: The aromatic pyrazine and phenyl rings can engage in π-π stacking or T-shaped interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding site. researchgate.net

Hydrophobic Interactions: The phenyl ring and the aliphatic portion of the molecule can form hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine. semanticscholar.org

Identifying these "hotspot" residues is crucial as they can explain the molecule's specificity and potency and can be targeted in future lead optimization efforts. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. mdpi.comchemrxiv.org These calculations provide insights into molecular stability, reactivity, and the nature of chemical bonds. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. schrodinger.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govumich.edu

The Molecular Electrostatic Potential (MESP) surface is another valuable tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. nih.gov Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions show positive potential (electron-poor) and are susceptible to nucleophilic attack. researchgate.net For this compound, the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylic acid would be expected to be regions of negative potential. nih.govresearchgate.net

Table 2: Illustrative Frontier Orbital Energies for Pyrazine-Thiophene Analogs

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Analog 4a -6.21 -2.31 3.90
Analog 4d -6.37 -2.49 3.88
Analog 4g -5.99 -2.12 3.87

This table presents representative DFT-calculated HOMO, LUMO, and energy gap values for structurally related compounds to illustrate the typical data generated. mdpi.com

Fukui functions are a concept within DFT used to describe local reactivity in a molecule. mdpi.com They indicate which atoms in a molecule are more susceptible to either an electrophilic or a nucleophilic attack. This function analyzes the change in electron density at a specific point when an electron is added to or removed from the molecule. mdpi.comresearchgate.net

f-(r) corresponds to a nucleophilic attack (donation of electrons) and is related to the HOMO density.

f+(r) corresponds to an electrophilic attack (acceptance of electrons) and is related to the LUMO density.

By calculating Fukui indices for each atom in this compound, one can quantitatively predict the most likely sites for chemical reactions, providing a more detailed picture of its reactivity than MESP alone. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements and interactions of atoms and molecules over time, typically nanoseconds, providing insights into the conformational flexibility of the ligand and the stability of its binding to a target protein. nih.gov

For the complex of this compound with a target protein, an MD simulation would reveal:

Binding Stability: By analyzing the trajectory of the simulation, researchers can confirm if the binding pose predicted by docking is stable over time. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD suggests the complex remains in a consistent conformation. nih.gov

Conformational Changes: MD simulations show how the ligand and protein might adjust their shapes to achieve an optimal fit, a phenomenon known as "induced fit."

Role of Water Molecules: These simulations can elucidate the role of water molecules in mediating the interaction between the ligand and the protein.

MD simulations are essential for validating docking results and providing a more realistic understanding of the dynamic nature of the ligand-receptor interaction at the molecular level. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Pyrazine-2-carboxylic acid
Glutamine
Asparagine
Tyrosine
Phenylalanine
Tryptophan
Leucine
Valine
Isoleucine
2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide
Acetic acid, 2-[4-[(5,6-diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-
(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

The generation of detailed research findings and data tables, as requested, is contingent upon the existence of published scientific literature containing this information. Without such foundational research, any attempt to create the specified content would be speculative and would not adhere to the required standards of scientific accuracy and authoritativeness.

Further investigation into scientific databases and literature will be necessary if and when research on this compound becomes available.

Advanced Analytical and Characterization Methodologies for 2 4 Pyrazin 2 Ylphenyl Acetic Acid Research

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatography is a cornerstone for the analysis of pharmaceutical compounds and research chemicals, providing reliable methods for separating components in a mixture, assessing purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for evaluating the purity and quantifying non-volatile compounds like 2-(4-pyrazin-2-ylphenyl)acetic acid. The method's high resolution and sensitivity make it ideal for routine quality control and research. researchgate.netnih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture.

The separation principle relies on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a typical mobile phase consists of an aqueous buffer (like potassium dihydrogen phosphate (B84403) with pH adjusted by phosphoric acid) and an organic modifier such as acetonitrile. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the effective separation of the main compound from any impurities or related substances. researchgate.netjchr.org Detection is commonly performed using a UV detector set at a wavelength where the pyrazine (B50134) and phenyl chromophores exhibit strong absorbance, typically around 210-283 nm. jchr.orgdeswater.com

The method's validation according to ICH guidelines ensures its reliability, with parameters like linearity, accuracy, precision, and robustness being thoroughly evaluated. researchgate.net The linearity is established by analyzing a series of standard solutions across a range of concentrations, while the limit of detection (LOD) and limit of quantitation (LOQ) define the method's sensitivity. researchgate.netjchr.org

Table 1: Typical HPLC Parameters for Analysis of Aromatic Acetic Acids

Parameter Typical Condition Purpose
Column Reversed-phase C18 (e.g., 250 x 4.6mm, 5µm) Provides a nonpolar stationary phase for separation. jchr.org
Mobile Phase A: Buffered Water (e.g., KH₂PO₄, pH 3.5) B: Acetonitrile Elutes the compound from the column. researchgate.net
Elution Mode Gradient Optimizes separation of compounds with different polarities. researchgate.net
Flow Rate 1.0 mL/min Ensures reproducible retention times and good peak shape. jchr.org
Detection UV at 210 nm or 235 nm Monitors the eluent for the analyte based on UV absorbance. researchgate.netjchr.org
Column Temp. Ambient or controlled (e.g., 40 °C) Maintains consistent retention times. nih.gov

| Injection Vol. | 20 µL | Introduces a precise amount of sample into the system. researchgate.net |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net Due to its low volatility, this compound is not directly suitable for GC analysis. However, it can be analyzed after conversion into a more volatile derivative. chromforum.org The most common derivatization method for carboxylic acids is esterification, for instance, reacting the acid with methanol (B129727) in the presence of an acid catalyst to form the corresponding methyl ester, methyl 2-(4-pyrazin-2-ylphenyl)acetate.

This volatile derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS). researchgate.net The sample is injected into a heated inlet, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. researchgate.net The separation is based on the compound's boiling point and its interactions with the column's stationary phase. The resulting chromatogram allows for the quantification of the derivative, and the mass spectrum provides structural information for confirmation. nist.gov

Table 2: Illustrative GC Conditions for Analysis of Volatile Phenylacetic Acid Derivatives

Parameter Typical Condition Purpose
Column Capillary Column (e.g., DB-WAX) Separates volatile compounds based on polarity and boiling point. rsc.org
Carrier Gas Helium Transports the analyte through the column. researchgate.net
Injector Temp. 250 °C Ensures rapid vaporization of the sample. researchgate.net
Oven Program Temperature gradient (e.g., start at 100°C, ramp to 250°C) Separates compounds with different boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) Detects and quantifies the analyte (FID) or identifies it (MS). researchgate.net

| Derivatization | Esterification to methyl or ethyl ester | Increases volatility for GC analysis. |

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation in Complex Biological Systems

Spectroscopic techniques are crucial for the unambiguous structural confirmation of synthesized molecules and for identifying them within complex matrices like biological fluids.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in both solution and solid states. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iqnih.gov

For this compound, ¹H NMR spectroscopy would reveal distinct signals for each type of proton. The protons on the pyrazine ring would appear as characteristic signals in the downfield region (typically δ 8.5-9.1 ppm), while the protons on the central phenyl ring would generate signals in the aromatic region (δ 7.5-8.3 ppm). rsc.orgresearchgate.net The methylene (B1212753) (-CH₂) protons of the acetic acid group would produce a singlet at approximately δ 3.8 ppm, and the acidic proton (-COOH) would appear as a broad singlet further downfield, though its position can vary and it may exchange with deuterium (B1214612) in solvents like D₂O. researchgate.netchegg.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Pyrazine-H 8.5 – 9.1 140 – 152
Phenyl-H 7.5 – 8.3 127 – 140
-CH₂- ~3.8 40 – 55
-COOH >10 (broad) 170 – 180

| Quaternary C (ring junctions) | - | 135 - 151 |

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). mdpi.comkobv.de For this compound (C₁₂H₁₀N₂O₂), the theoretical exact mass can be calculated and compared to the experimentally measured value to unequivocally confirm its molecular formula. nih.gov

HRMS, particularly when coupled with liquid chromatography (LC-HRMS), is also a vital tool for metabolite identification in complex biological systems. nih.gov After administration of the parent compound, biological samples can be analyzed to detect metabolites, which are typically formed by enzymatic reactions such as hydroxylation, demethylation, or conjugation. These metabolic transformations result in specific mass shifts from the parent drug. For example, hydroxylation adds an oxygen atom, increasing the mass by 15.9949 Da. HRMS can detect these mass changes with high precision, allowing for the confident identification of potential metabolites and the elucidation of metabolic pathways. kobv.denih.gov The fragmentation pattern of the parent ion, obtained through tandem mass spectrometry (MS/MS), provides further structural information, aiding in pinpointing the site of metabolic modification. nih.gov

Table 4: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol
Theoretical Exact Mass 214.0742 Da
Common Fragmentation Loss of -COOH (45 Da), loss of CH₂COOH (59 Da)

| Metabolite Detection | Detection of mass shifts corresponding to hydroxylation (+16 Da), etc. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid crystalline state. This technique provides precise information on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and configuration.

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. nih.gov The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which a model of the atomic arrangement can be built and refined. researchgate.net

For this compound, a key feature of interest would be the planarity between the pyrazine and phenyl rings. X-ray crystallography would also reveal how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and the nitrogen atoms of the pyrazine ring. nih.govresearchgate.net These interactions are crucial for understanding the solid-state properties of the compound.

Table 5: Example Data from an X-ray Crystallography Study of a Heterocyclic Carboxylic Acid

Parameter Example Value Information Provided
Crystal System Monoclinic The basic shape of the unit cell. nih.gov
Space Group P2₁/c The symmetry elements within the unit cell. researchgate.net
Unit Cell Dimensions a = 8.01 Å, b = 6.85 Å, c = 11.27 Å, β = 99.52° The size and angles of the repeating crystal unit. researchgate.net
Bond Lengths e.g., C-C, C-N, C=O Precise distances between bonded atoms.
Bond Angles e.g., C-C-C, C-N-C Precise angles between three connected atoms.

| Hydrogen Bonds | e.g., O-H···N (2.67 Å) | Identifies and quantifies non-covalent interactions. researchgate.net |

Electrochemical Methods for Quantitative Determination and Behavior Analysis

Electrochemical techniques offer a powerful suite of tools for the investigation of redox-active molecules like this compound. The presence of the pyrazine ring, a nitrogen-containing heterocycle, suggests that this compound is likely to exhibit interesting electrochemical properties. researchgate.netresearchgate.net These methods are highly sensitive, often require minimal sample preparation, and can provide valuable insights into the compound's reaction mechanisms.

Voltammetry Techniques for Redox Characterization

Voltammetry is a key electrochemical technique for characterizing the redox behavior of a compound. It involves applying a varying potential to an electrode and measuring the resulting current. For this compound, techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) would be particularly informative. researchgate.net

Cyclic Voltammetry (CV): CV is an excellent initial technique to probe the electrochemical characteristics of this compound. By cycling the potential, both the reduction and oxidation processes can be observed. The pyrazine moiety is known to be electrochemically active and can undergo reduction. researchgate.netresearchgate.net The potential at which these redox events occur provides information about the thermodynamics of the electron transfer process. The separation between the anodic and cathodic peak potentials can indicate the reversibility of the reaction. For instance, a quasi-reversible or irreversible process is often observed for complex organic molecules.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These techniques offer higher sensitivity compared to CV and are well-suited for quantitative analysis. researchgate.net By minimizing the background charging current, DPV and SWV can achieve lower detection limits. These methods would be instrumental in determining the concentration of this compound in various research matrices. The peak current obtained in DPV or SWV is directly proportional to the concentration of the analyte, allowing for the construction of calibration curves for quantification.

The electrochemical behavior of pyrazine derivatives is often pH-dependent, as protonation of the nitrogen atoms can significantly influence the reduction potentials. researchgate.net Therefore, a systematic study of the voltammetric response of this compound at different pH values would be crucial for a complete redox characterization.

A hypothetical study of this compound using these techniques might involve a glassy carbon electrode (GCE) as the working electrode, an Ag/AgCl reference electrode, and a platinum wire as the counter electrode. The supporting electrolyte could be a phosphate buffer solution at various pH levels to investigate the role of protons in the electrochemical reaction.

Table 1: Hypothetical Voltammetric Data for this compound

TechniqueParameterHypothetical ValueSignificance
Cyclic Voltammetry (CV)Cathodic Peak Potential (Epc)-0.85 V vs. Ag/AgClPotential at which the pyrazine ring is reduced.
Anodic Peak Potential (Epa)-0.78 V vs. Ag/AgClPotential at which the reduced species is oxidized.
Peak Separation (ΔEp)70 mVIndicates a quasi-reversible electron transfer process.
Differential Pulse Voltammetry (DPV)Peak Potential (Ep)-0.82 V vs. Ag/AgClPotential for maximum current response.
Linear Range0.1 µM - 100 µMConcentration range for accurate quantification.
Limit of Detection (LOD)0.03 µMLowest concentration that can be reliably detected.

Sensor Development for Detection in Research Matrices

The development of selective and sensitive sensors for the detection of specific compounds in complex samples is a significant area of analytical research. For this compound, electrochemical sensors offer a promising approach for rapid and on-site analysis.

The design of such a sensor would typically involve the modification of a standard electrode (e.g., GCE, carbon paste electrode) with a material that enhances the electrochemical response or provides selectivity towards the target analyte. Given that this compound belongs to the class of arylpropionic acids, methodologies used for the detection of other non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) can provide valuable insights. nih.gov

Electrode Modification: Various nanomaterials have been successfully employed to modify electrodes for enhanced sensitivity and selectivity. These include:

Carbon Nanotubes (CNTs) and Graphene: These materials possess large surface areas and excellent electrical conductivity, which can significantly amplify the electrochemical signal. nih.gov

Metal Nanoparticles (e.g., Au, Ag): Nanoparticles can catalyze the electrochemical reaction, leading to lower overpotentials and improved signal-to-noise ratios.

Conducting Polymers: Polymers like polypyrrole or polyaniline can be electropolymerized onto the electrode surface, creating a porous and conductive film that can preconcentrate the analyte.

Recognition Elements: To improve selectivity, the sensor surface can be functionalized with specific recognition elements. While highly specific receptors for this compound may not be readily available, molecularly imprinted polymers (MIPs) could be a viable option. MIPs are synthetic polymers with tailor-made recognition sites that can selectively bind to a target molecule.

The performance of a developed sensor would be evaluated based on several key parameters, including its linear range, limit of detection (LOD), selectivity, and stability.

Table 2: Potential Components for an Electrochemical Sensor for this compound

ComponentMaterial/TechniqueRationale
Electrode Substrate Glassy Carbon Electrode (GCE)Good conductivity, wide potential window, and ease of modification.
Modifier Graphene-Gold Nanoparticle CompositeHigh surface area and catalytic activity for enhanced signal.
Recognition Layer Molecularly Imprinted Polymer (MIP)Creation of specific binding sites for selective detection.
Detection Technique Differential Pulse Voltammetry (DPV)High sensitivity and low detection limits for trace analysis.

Emerging Research Directions and Future Perspectives for 2 4 Pyrazin 2 Ylphenyl Acetic Acid Chemistry

Integration with Targeted Drug Delivery Systems in Preclinical Development

The unique structural characteristics of 2-(4-pyrazin-2-ylphenyl)acetic acid make it a compelling candidate for integration into targeted drug delivery systems. These systems are designed to enhance the therapeutic efficacy of a drug by delivering it specifically to the site of action, thereby minimizing off-target effects and systemic toxicity. nih.gov The pyrazine (B50134) ring, a key component of the molecule, is a six-membered heterocyclic ring containing two nitrogen atoms and is found in numerous biologically active compounds. nih.gov This feature, combined with the phenylacetic acid moiety, provides a versatile scaffold for chemical modification and conjugation to various targeting ligands and drug carriers. nih.govresearchgate.net

In preclinical development, researchers are exploring several strategies to incorporate this compound and its derivatives into targeted delivery platforms. One promising approach involves the use of peptide-based systems. nih.govrsc.org Specific peptides that recognize and bind to receptors overexpressed on the surface of cancer cells can be chemically linked to the this compound molecule. nih.gov This creates a conjugate that can selectively deliver the therapeutic agent to the tumor site. For example, a peptide-guided prodrug could be designed to release the active compound under the acidic conditions of the tumor microenvironment. rsc.org

Another area of investigation is the use of nanocarriers, such as liposomes or nanoparticles. These carriers can encapsulate this compound derivatives, protecting them from degradation in the bloodstream and facilitating their accumulation in target tissues through the enhanced permeability and retention (EPR) effect. The surface of these nanocarriers can be further functionalized with targeting moieties like antibodies or aptamers to achieve even greater specificity.

The development of pH-sensitive drug delivery systems is also a key area of interest. rsc.org The acidic environment of tumors can be exploited to trigger the release of the drug from its carrier. By incorporating a pH-sensitive linker, such as a hydrazone bridge, into the delivery system, the this compound derivative can be selectively released within the tumor, enhancing its cytotoxic effect on cancer cells while sparing healthy tissues. rsc.org

Exploration of Novel Therapeutic Indications Beyond Current Investigations

While the primary focus of research on this compound and its analogues has been in areas like cancer and inflammation, its versatile chemical structure suggests potential for a broader range of therapeutic applications. researchgate.netrjpbcs.com The pyrazine ring is a common motif in many clinically approved drugs with diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer effects. nih.govresearchgate.net

Current research is beginning to explore these untapped therapeutic avenues. For instance, derivatives of pyrazine have shown promise as antimicrobial agents. rjpbcs.comniscpr.res.in The unique electronic properties of the pyrazine ring can be leveraged to design compounds that interfere with essential microbial processes. Further investigation into the antimicrobial spectrum of this compound and its derivatives could lead to the development of new treatments for infectious diseases.

Neurodegenerative diseases represent another potential area for therapeutic intervention. Some pyrazole (B372694) derivatives, which share structural similarities with pyrazines, have been investigated as neuroprotective agents. nih.gov The ability of these compounds to modulate inflammatory pathways and protect neurons from damage suggests that this compound derivatives could have similar neuroprotective properties.

Furthermore, the role of adenosine (B11128) receptors in various physiological processes, including pain and cardiovascular function, presents an opportunity for the development of novel therapeutics. google.com Pyrazine derivatives have been identified as adenosine receptor antagonists, suggesting that this compound could be a starting point for the design of new drugs targeting these receptors. google.com

Development of Bioconjugates and Hybrid Molecules Incorporating the Pyrazine-Phenylacetic Acid Motif

The creation of bioconjugates and hybrid molecules represents a sophisticated strategy to enhance the therapeutic potential of the this compound scaffold. This approach involves chemically linking the core molecule to other biologically active entities, such as peptides, antibodies, or other small molecules, to create a single molecular entity with improved properties. nih.gov

One area of active research is the development of peptide-drug conjugates. By attaching a specific peptide to the this compound molecule, it is possible to create a bioconjugate that can be selectively delivered to cells expressing the corresponding receptor. nih.gov This targeted approach can significantly improve the therapeutic index of the drug by increasing its concentration at the site of action and reducing systemic toxicity.

Hybrid molecules that combine the pyrazine-phenylacetic acid motif with other pharmacophores are also being explored. For example, by combining the structural features of this compound with those of a known enzyme inhibitor, it may be possible to create a hybrid molecule with dual activity, targeting multiple pathways involved in a disease process. This multi-targeted approach can be particularly effective in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. nih.gov

The synthesis of these bioconjugates and hybrid molecules often requires specialized chemical techniques to ensure that the biological activity of both components is preserved. The use of linkers that are stable in the bloodstream but can be cleaved at the target site is a key consideration in the design of these complex molecules.

Applications in Materials Science and Chemical Biology as Probes or Functional Components

Beyond its therapeutic potential, the this compound scaffold has potential applications in the fields of materials science and chemical biology. The unique photophysical and electronic properties of the pyrazine ring make it an attractive component for the design of functional materials and molecular probes. researchgate.net

In materials science, pyrazine derivatives have been used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The ability of the pyrazine ring to participate in electron transfer processes makes it a useful building block for the creation of new materials with tailored electronic properties. The this compound molecule, with its combination of aromatic and acidic functional groups, could be used to create self-assembling materials with interesting optical or electronic properties.

In chemical biology, the this compound scaffold can be used to develop molecular probes for studying biological processes. By attaching a fluorescent or other reporter group to the molecule, it is possible to create a probe that can be used to visualize the distribution of a specific target in cells or tissues. These probes can be invaluable tools for understanding the molecular basis of disease and for identifying new drug targets.

The development of these probes often involves the synthesis of a series of analogues with different reporter groups and linking chemistries. The ability to easily modify the this compound scaffold makes it an ideal platform for the development of these customized molecular tools.

Strategies for Overcoming Resistance Mechanisms in Biological Systems

Drug resistance is a major challenge in the treatment of many diseases, including cancer and infectious diseases. nih.gov The development of resistance can be attributed to a variety of mechanisms, including mutations in the drug target, increased drug efflux, and activation of alternative signaling pathways. The this compound scaffold offers several potential strategies for overcoming these resistance mechanisms.

One approach is to design derivatives that can inhibit multiple targets simultaneously. By targeting multiple pathways, it may be possible to reduce the likelihood of resistance developing through mutations in a single target. The versatile chemistry of the this compound scaffold allows for the synthesis of a wide range of analogues with different target profiles.

Another strategy is to develop compounds that can overcome drug efflux pumps. These pumps are membrane proteins that can actively transport drugs out of the cell, reducing their intracellular concentration and effectiveness. By designing derivatives that are not substrates for these pumps, it may be possible to maintain therapeutic concentrations of the drug within the cell, even in the presence of high levels of efflux pump expression.

The development of bioconjugates and hybrid molecules, as discussed in section 8.3, can also be an effective strategy for overcoming resistance. By linking the this compound molecule to a targeting ligand, it may be possible to deliver the drug directly to the target cells, bypassing efflux pumps and other resistance mechanisms.

High-Throughput Screening and Computational Prioritization for Novel Analogues

The discovery of new drugs is a long and expensive process. High-throughput screening (HTS) and computational methods can play a crucial role in accelerating this process by enabling the rapid evaluation of large numbers of compounds. nih.govnih.gov The this compound scaffold is an ideal starting point for the development of a combinatorial library of analogues for HTS.

HTS involves the use of automated systems to test thousands of compounds for their ability to modulate a specific biological target. By creating a library of this compound derivatives with different substituents on the pyrazine and phenyl rings, it is possible to rapidly identify compounds with the desired activity. The data from these screens can then be used to guide the synthesis of more potent and selective analogues.

Computational methods, such as virtual screening and molecular docking, can be used to prioritize compounds for synthesis and testing. These methods use computer models of the target protein to predict how different compounds will bind and to identify those that are most likely to be active. By using these methods to screen a virtual library of this compound analogues, it is possible to focus synthetic efforts on the most promising candidates.

The combination of HTS and computational methods can significantly reduce the time and cost of drug discovery. By applying these technologies to the this compound scaffold, it may be possible to rapidly identify new drug candidates for a wide range of diseases.

Q & A

Q. What synthetic strategies are recommended for preparing 2-(4-pyrazin-2-ylphenyl)acetic acid?

Designing a synthetic route requires selecting intermediates with orthogonal protecting groups to avoid side reactions. For example, using pyrazine derivatives like 6-aminopyrazine-2-carboxylic acid ( ) as a starting material can facilitate coupling with phenylacetic acid precursors. Stepwise optimization, such as adjusting reaction temperatures and catalysts (e.g., Pd-mediated cross-coupling), ensures minimal by-products and high yield . Safety protocols for handling reactive intermediates, such as acetyl chlorides ( ), should also be incorporated.

Q. Which analytical techniques are critical for confirming the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are essential. Compare retention times and spectral data against pharmacopeial standards (). Titration methods (e.g., acid-base titration, as in ) can quantify free carboxylic acid groups, while mass spectrometry (MS) validates molecular weight.

Q. How should researchers safely handle this compound in the laboratory?

Follow protocols for phenylacetic acid derivatives: use gloves, eye protection, and fume hoods to prevent inhalation or skin contact (). Store the compound in a cool, dry environment, and dispose of waste via approved chemical disposal routes.

Q. What structural characterization methods are suitable for this compound?

Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for similar compounds (). Key parameters include R factors (<0.06) and data-to-parameter ratios (>7:1) to ensure accuracy . Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazine ring vibrations.

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying catalytic conditions?

Employ design of experiments (DoE) to test variables like catalyst loading (e.g., Pd/C vs. Pd(OAc)₂), solvent polarity (DMF vs. THF), and temperature. highlights the importance of mild conditions (40–60°C) to prevent decomposition. Monitor intermediates via thin-layer chromatography (TLC) and optimize purification using column chromatography with gradient elution .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

If NMR signals overlap (e.g., aromatic protons), use 2D techniques like COSY or HSQC to assign peaks unambiguously. For IR discrepancies (e.g., unexpected carbonyl shifts), computational modeling (DFT calculations) can correlate observed spectra with predicted vibrational modes. Cross-validate with X-ray crystallography () to confirm tautomeric forms or stereochemistry .

Q. Which in vitro assays are appropriate for evaluating biological activity of derivatives?

Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorogenic substrates. For antimicrobial activity, use microdilution assays against Gram-positive/negative strains (). Cytotoxicity can be assessed via MTT assays on cancer cell lines, with IC₅₀ values calculated using non-linear regression models.

Q. How do substituents on the pyrazine ring influence the compound’s physicochemical properties?

Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance acidity (pKa) of the carboxylic acid, measured via potentiometric titration ( ). Solubility can be modulated by polar substituents (e.g., -OH, -NH₂), as seen in hydroxylated phenylacetic acid derivatives ( ). Computational tools like LogP predictors quantify lipophilicity changes .

Q. What crystallographic challenges arise when analyzing this compound?

Disorder in the pyrazine or phenyl rings may require refining occupancy ratios (). Hydrogen-bonding networks (e.g., O–H···N interactions) stabilize crystal packing, but solvent inclusion (e.g., water) can complicate unit cell determination. Use low-temperature (98 K) data collection to improve resolution ().

Q. How can researchers validate the compound’s stability under physiological conditions?

Conduct accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS. pH-dependent stability (e.g., in simulated gastric fluid) identifies susceptible functional groups (e.g., ester hydrolysis). Compare with structurally related compounds, such as amoxicilloic acid dimers ( ), to predict degradation pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.